Imidazo[1,2-A]pyrimidin-6-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
944903-09-7 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 |
IUPAC Name |
imidazo[1,2-a]pyrimidin-6-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-3-6-4-10-7-9-1-2-11(7)5-6/h1-2,4-5H,3,8H2 |
InChI Key |
FJMLTMZYDHFBEY-UHFFFAOYSA-N |
SMILES |
C1=CN2C=C(C=NC2=N1)CN |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)CN |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Pyrimidin 6 Ylmethanamine and Its Analogues
Classical and Contemporary Approaches to the Imidazo[1,2-A]pyrimidine (B1208166) Core Synthesis
The construction of the bicyclic imidazo[1,2-a]pyrimidine framework is the foundational step in synthesizing the target compound and its analogues. Various methods have been developed, each with distinct advantages concerning efficiency, substrate scope, and reaction conditions.
One of the most established and widely used methods for synthesizing the imidazo[1,2-a]pyrimidine core is the Chichibabin reaction. nih.gov This classical approach involves the condensation of 2-aminopyrimidine (B69317) with an α-haloketone, such as 2-bromoacetophenone. nih.govjst.go.jp The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of 2-aminopyrimidine by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic fused heterocyclic system. nih.gov
This methodology has been a cornerstone in the synthesis of this class of compounds and has been adapted for various substituted derivatives. jst.go.jpresearchgate.net For instance, the reaction of 2-aminopyrimidine with substituted phenacyl bromides has been shown to produce 2-arylimidazo[1,2-a]pyrimidines in good yields. researchgate.net While robust, this method can sometimes be limited by the availability of the requisite α-haloketones and the often harsh reaction conditions required. researchgate.net
Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) due to their high atom economy, operational simplicity, and ability to generate complex molecules in a single step. rsc.orgrsc.org Several MCR strategies have been developed for the synthesis of imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine (B132010) scaffolds. bio-conferences.orgbeilstein-journals.org
One notable approach is the three-component reaction involving an aminopyrimidine, an aldehyde, and an isonitrile, often catalyzed by an acid like scandium triflate. bio-conferences.org This strategy, known as the Groebke–Blackburn–Bienaymé reaction, allows for the rapid assembly of diverse 3-aminoimidazo[1,2-a]pyrimidine analogues. beilstein-journals.orgmdpi.com Another innovative MCR involves the iodine-catalyzed reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids in DMSO, which serves as both the solvent and an oxidizing agent. nih.govacs.org Although demonstrated for the pyridine (B92270) analogue, this metal-free, one-pot process highlights the potential of MCRs to form multiple C-C and C-N bonds efficiently. nih.govacs.org Visible light has also been employed to activate Ugi-type multicomponent reactions for the synthesis of 3-aminoimidazo-fused heterocycles under solvent- and catalyst-free conditions, offering a green and sustainable alternative. rsc.org
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isonitrile | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.org |
| Iodine-Catalyzed Condensation | Aryl methyl ketone, 2-Aminopyridine, Barbituric acid | Molecular Iodine, DMSO, 110 °C | Pyrimidine-linked Imidazo[1,2-a]pyridines | nih.govacs.org |
| Copper-Catalyzed A3-Coupling | 2-Aminopyridine, Aldehyde, Terminal alkyne | Copper(I) iodide | Substituted Imidazo[1,2-a]pyridines | bio-conferences.org |
| Visible Light-Activated Ugi-type | 2-Aminoheterocycles, Aldehydes, Isocyanides | Visible light, solvent/catalyst-free | 3-Aminoimidazo-fused heterocycles | rsc.org |
Intramolecular cyclization represents a powerful strategy for constructing the fused imidazo[1,2-a]pyrimidine ring system from appropriately substituted precursors. rsc.org These methods often provide high regioselectivity and are amenable to creating complex, polycyclic structures.
A prominent example is the palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction. acs.org This approach allows for the formation of a C-N bond by coupling two C-H bonds under oxidative conditions, providing a direct route to fused imidazo[1,2-a]pyrimidines from readily available substrates. acs.org Another sophisticated method involves a cascade reaction initiated by a transition-metal-catalyzed coupling of 2-aminobenzimidazole, aldehydes, and alkynes. nih.gov The resulting propargylamine (B41283) intermediate undergoes a regioselective 6-endo-dig cycloisomerization through intramolecular N-H bond activation, leading to the formation of the fused pyrimidine (B1678525) ring in good to excellent yields. nih.gov Such tandem or cascade reactions are highly efficient as they combine multiple bond-forming events in a single operation without isolating intermediates. bio-conferences.org
Targeted Synthesis of the Methanamine Functionality
Once the imidazo[1,2-a]pyrimidine core is established, the next critical step is the introduction of the methanamine side chain (-CH₂NH₂) at the desired position, such as C6. This can be achieved through functional group transformations of a pre-existing substituent or by direct C-N bond formation.
A well-documented and reliable method for synthesizing methanamine functionalities on heterocyclic cores involves a two-step reductive amination process. This strategy has been successfully applied to the synthesis of N-substituted imidazo[1,2-a]pyrimidin-2-ylmethanamine (B1306885) analogues. nih.govtubitak.gov.tr
The synthesis begins with a suitable precursor, imidazo[1,2-a]pyrimidine-2-carbaldehyde. nih.gov This aldehyde undergoes a condensation reaction with various primary aromatic amines to form the corresponding imine derivatives (Schiff bases). nih.govtubitak.gov.tr This imine formation is often facilitated by microwave irradiation, which provides an efficient, simple, and eco-friendly reaction pathway, yielding the products in moderate to good yields (60-85%). nih.gov
In the subsequent step, the C=N double bond of the imine is selectively reduced to a C-N single bond to furnish the final secondary amine derivatives. nih.govtubitak.gov.tr This reduction converts the imine derivatives into their corresponding amine counterparts, completing the synthesis of the N-substituted methanamine functionality. nih.gov
| Amine Reactant | Imine Product | Yield (%) | Amine Product |
|---|---|---|---|
| p-Anisidine | N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | 85 | N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine |
| Aniline | N-Phenyl-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | N/A | N-Phenyl-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine |
| 1-Naphthylamine | N-(Naphthalen-1-yl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | N/A | N-(Naphthalen-1-yl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine |
| N,N-Diethyl-p-phenylenediamine | N-(4-(N¹,N¹-Diethylamino)phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | N/A | N-(4-(N¹,N¹-Diethylamino)phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine |
| 4-(Trifluoromethyl)aniline | N-(4-Trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | N/A | N-(4-(Trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine |
For example, aza-Friedel–Crafts reactions catalyzed by Lewis acids like Y(OTf)₃ have been developed for the C3-alkylation of imidazo[1,2-a]pyridines. mdpi.com This three-component reaction of an imidazo[1,2-a]pyridine, an aldehyde, and an amine forges a new C-C and C-N bond, installing an aminomethyl group directly onto the ring. mdpi.com While demonstrated at the C3 position of the pyridine analogue, this methodology represents a direct and atom-economical approach to synthesizing aminomethyl derivatives. Such direct functionalization strategies are at the forefront of modern synthetic chemistry and offer a promising avenue for the targeted synthesis of compounds like imidazo[1,2-a]pyrimidin-6-ylmethanamine. rsc.org
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and economically viable protocols. For the synthesis of imidazo[1,2-a]pyrimidines, this has led to the adoption of advanced techniques that reduce waste, energy consumption, and the use of hazardous materials. mdpi.com
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govjst.go.jp In the synthesis of imidazo[1,2-a]pyrimidine derivatives, microwave assistance has been successfully applied to various reaction types, including multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction (GBBR). mdpi.comsciforum.net
The optimization of microwave-assisted synthesis involves fine-tuning parameters such as temperature, reaction time, and solvent. For instance, the synthesis of 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines, a related scaffold, was achieved in as little as 10 minutes with yields up to 94% using pyrrolidine (B122466) as a secondary amine under microwave irradiation. organic-chemistry.org Similarly, novel imidazo[1,2-a]pyrimidine-containing imidazole (B134444) derivatives have been synthesized in a one-pot, two-step multicomponent reaction under microwave conditions, using ethyl alcohol as a green solvent. nih.gov The use of a closed-vessel monomodal microwave reactor allows for precise temperature and pressure control, enhancing reaction efficiency and reproducibility. nih.govmdpi.comsciforum.net
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction Type | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Annulation of 2-aminopyrimidines | Microwave, H₂O-IPA | 10-15 min | 85-96% | acs.org |
| Conventional Heating | Reflux in Ethanol | 6-12 h | 70-85% | acs.org |
| GBBR for Imidazo[1,2-a]pyridine-chromones | Microwave, EtOH, NH₄Cl | 30 min | 60-85% | sciforum.net |
| Conventional Heating | Reflux in CH₃CN | 12 h | 50-70% | sciforum.net |
| Amine-Triggered Benzannulation | Microwave, Pyrrolidine | 10 min | up to 94% | organic-chemistry.org |
In alignment with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free and solvent-free synthetic methods. scielo.br These protocols reduce the environmental burden associated with catalyst toxicity, solvent waste, and purification costs. researchgate.netrsc.org The condensation of 2-aminopyrimidines with α-haloketones is a traditional and effective route to imidazo[1,2-a]pyrimidines, and it has been successfully adapted to neat (solvent-free) conditions. scielo.br
These reactions can be performed by simply mixing the reactants, sometimes with gentle heating or under microwave irradiation, to afford the desired products in good to excellent yields. acs.orgresearchgate.net The absence of a solvent and catalyst simplifies the work-up procedure, often requiring only a simple wash or recrystallization to obtain the pure product. researchgate.net This approach is not only environmentally friendly but also economically attractive due to its simplicity and efficiency. scielo.brresearchgate.net For example, a facile solvent- and catalyst-free method for synthesizing a series of imidazo[1,2-a]pyridines by condensing 2-aminopyridines with α-bromoketones under microwave irradiation has been developed, highlighting the clean, high-yielding, and environmentally benign nature of such protocols. researchgate.net
The construction of the imidazo[1,2-a]pyrimidine scaffold relies on the strategic formation of key chemical bonds. rsc.org Advanced synthetic methodologies focus on direct and efficient bond-forming reactions, such as cross-dehydrogenative coupling (CDC), which forms C-C or C-N bonds by combining two C-H bonds. acs.org
Carbon–Nitrogen (C–N) Bond Formation: This is a crucial step in the initial cyclization. A common strategy involves the reaction of a 2-aminopyrimidine with a bifunctional electrophile like an α-haloketone. The pyridine-like nitrogen of the aminopyrimidine acts as a nucleophile, attacking the electrophilic carbon and displacing the halide to form an intermediate, which then undergoes intramolecular cyclization. scielo.br More advanced methods include metal-free oxidative C–N bond formation mediated by reagents like carbon tetrabromide (CBr₄), which allows the reaction of 2-aminopyrimidines with β-keto esters under mild conditions. acs.org
Carbon–Carbon (C–C) Bond Formation: Palladium-catalyzed intramolecular CDC reactions have been developed to synthesize fused imidazo[1,2-a]pyrimidines. acs.org These methods enable the direct functionalization of C-H bonds, offering an atom-economical pathway to complex heterocyclic systems without the need for pre-functionalized starting materials. acs.org
Carbon–Hydrogen (C–H) Functionalization: Direct C-H functionalization strategies are increasingly employed to introduce substituents onto the pre-formed imidazo[1,2-a]pyrimidine core. This avoids multi-step syntheses involving protecting groups and functional group interconversions, making it a more efficient and sustainable approach. rsc.orgorganic-chemistry.org
To quantitatively assess the environmental performance of a synthetic route, green metrics are employed. These calculations help chemists design more sustainable processes from the outset. For the synthesis of imidazo[1,2-a]pyrimidine derivatives, metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) are considered. nih.gov
A study on the synthesis of novel imidazo[1,2-a]pyrimidine Schiff base derivatives reported adherence to several green chemistry principles, which was supported by green metric calculations. nih.gov Similarly, the development of a copper-catalyzed A³-coupling reaction for imidazopyridines in aqueous micellar media was highlighted for its ideal green chemistry metrics. acs.org The goal is to maximize the incorporation of reactant atoms into the final product (high atom economy) while minimizing waste (low E-Factor). nih.govacs.org
Table 2: Green Metrics in Synthetic Protocol Design
| Metric | Definition | Ideal Value | Relevance to Synthesis |
|---|---|---|---|
| Atom Economy | (MW of product / Σ MW of reactants) x 100% | High (100%) | Measures the efficiency of atom incorporation from reactants to product. Multicomponent reactions often have high atom economy. |
| E-Factor | Total waste (kg) / Product (kg) | Low (approaching 0) | Accounts for all waste generated, including solvent losses and reaction byproducts. Solvent-free reactions significantly lower the E-Factor. scielo.brrsc.org |
| Process Mass Intensity (PMI) | Total mass input (kg) / Product mass (kg) | Low (approaching 1) | Considers the total mass used in a process (reactants, solvents, reagents) relative to the final product mass. |
Stereoselective Synthesis of Chiral Imidazo[1,2-A]pyrimidine Derivatives
The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. While the core imidazo[1,2-a]pyrimidine is achiral, the introduction of substituents can create stereocenters or axial chirality.
Recent advancements have focused on the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, a closely related class of compounds, through asymmetric multicomponent reactions. nih.govnih.gov This approach utilizes a chiral catalyst, such as a chiral phosphoric acid, to control the stereochemical outcome of the reaction. nih.govnih.gov The Groebke–Blackburn–Bienaymé reaction, involving 2-aminopyridines, aldehydes, and isocyanides, has been successfully employed to generate a wide range of atropisomeric imidazo[1,2-a]pyridines with high yields and excellent enantioselectivities. nih.gov These principles are directly applicable to the synthesis of chiral imidazo[1,2-a]pyrimidine derivatives, opening avenues for the development of novel, stereochemically defined therapeutic agents.
Spectroscopic and Advanced Structural Elucidation of Imidazo 1,2 a Pyrimidin 6 Ylmethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei. For a molecule like Imidazo[1,2-a]pyrimidin-6-ylmethanamine, ¹H and ¹³C NMR would be the primary methods for structural elucidation.
Proton NMR (¹H NMR) Data Analysis
While specific ¹H NMR data for this compound is not available, a general analysis of the expected spectrum can be hypothesized based on the structure. The spectrum would exhibit characteristic signals for the protons on the fused ring system and the methanamine substituent. The chemical shifts (δ) and coupling constants (J) of these signals would be indicative of their chemical environment and spatial relationships with neighboring protons.
Hypothetical ¹H NMR Data Table for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~7.5-8.0 | Doublet | ~1.5-2.5 |
| H-3 | ~7.0-7.5 | Doublet | ~1.5-2.5 |
| H-5 | ~8.5-9.0 | Doublet | ~7.0-8.0 |
| H-7 | ~7.0-7.5 | Doublet | ~7.0-8.0 |
| -CH₂- | ~3.5-4.0 | Singlet or AB quartet | - |
| -NH₂ | ~1.5-3.0 | Broad Singlet | - |
Note: This table is a hypothetical representation and not based on experimental data.
Carbon-13 NMR (¹³C NMR) Data Analysis
Similarly, ¹³C NMR spectroscopy would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are dependent on the hybridization and electronic environment of the carbon atoms.
Hypothetical ¹³C NMR Data Table for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~130-140 |
| C-3 | ~110-120 |
| C-5 | ~145-155 |
| C-6 | ~135-145 |
| C-7 | ~115-125 |
| C-8a | ~140-150 |
| -CH₂- | ~40-50 |
Note: This table is a hypothetical representation and not based on experimental data.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, and its fragmentation pattern can provide clues about its structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the compound would be expected to be observed as a protonated molecule [M+H]⁺, allowing for the confirmation of its molecular weight.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the chemical bonds present. For this compound, the IR spectrum provides critical evidence for the presence of the primary amine and the heterocyclic imidazo[1,2-a]pyrimidine (B1208166) core.
The primary amine (-NH₂) group is characterized by a pair of medium-intensity absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orgorgchemboulder.com Another key indicator of the primary amine is the N-H bending (scissoring) vibration, which typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.comwikieducator.org The C-N stretching vibration of an amine attached to an aromatic-like system is expected to produce a strong band between 1335 and 1250 cm⁻¹. orgchemboulder.comwikieducator.org
A representative summary of the expected IR absorption bands for this compound is presented in the interactive data table below.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3300 | Primary Amine (N-H) | Asymmetric and Symmetric Stretching |
| 3150-3000 | Aromatic C-H | Stretching |
| 2950-2850 | Aliphatic C-H (in -CH₂NH₂) | Stretching |
| 1650-1580 | Primary Amine (N-H) | Bending (Scissoring) |
| 1650-1450 | Imidazo[1,2-a]pyrimidine Ring | C=C and C=N Stretching |
| 1470-1430 | Aliphatic C-H (in -CH₂NH₂) | Bending (Scissoring) |
| 1335-1250 | Aromatic C-N | Stretching |
| 910-665 | Primary Amine (N-H) | Wagging |
Complementary Analytical Techniques for Structural Characterization (e.g., Elemental Analysis)
For a newly synthesized compound such as this compound, the experimentally determined elemental composition is compared against the theoretically calculated values based on its proposed molecular formula (C₇H₈N₄). A close correlation between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's empirical formula and its purity. This analytical method is a standard procedure in the characterization of novel nitrogen-containing heterocyclic compounds. mdpi.comscience.gov
The theoretical elemental composition of this compound (C₇H₈N₄, Molecular Weight: 148.17 g/mol ) is as follows:
Carbon (C): 56.74%
Hydrogen (H): 5.44%
Nitrogen (N): 37.81%
In a typical research setting, the results would be presented in a format that directly compares the calculated and experimentally found percentages, thereby validating the molecular formula of the synthesized compound.
Computational Chemistry and in Silico Modeling of Imidazo 1,2 a Pyrimidin 6 Ylmethanamine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of molecules. nih.gov For derivatives of the Imidazo[1,2-a]pyrimidine (B1208166) core, these calculations provide a foundational understanding of molecular stability, reactivity, and intermolecular interactions. Methods such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p) have been successfully employed to predict molecular properties that correlate well with experimental findings. semanticscholar.orgnih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov
In studies of Imidazo[1,2-a]pyrimidine derivatives, FMO analysis helps to determine how different substituents on the heterocyclic core influence the molecule's electronic properties and reactivity. nih.gov For instance, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. Various quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), further quantify the molecule's reactivity profile. nih.gov
Table 1: Representative FMO Data for Imidazo[1,2-a]pyrimidine Derivatives Data is illustrative of the types of values obtained for derivatives within this class and not for Imidazo[1,2-A]pyrimidin-6-ylmethanamine itself.
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Schiff Base Derivative 1 | -6.21 | -2.54 | 3.67 |
| Schiff Base Derivative 2 | -6.35 | -2.78 | 3.57 |
| Azo-Dye Derivative 1 | -5.98 | -3.11 | 2.87 |
| Azo-Dye Derivative 2 | -6.05 | -3.25 | 2.80 |
Source: Adapted from computational studies on Imidazo[1,2-a]pyrimidine derivatives. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack), and green regions represent neutral potential. researchgate.net
For Imidazo[1,2-a]pyrimidine systems, MEP maps reveal that the nitrogen atoms of the pyrimidine (B1678525) and imidazole (B134444) rings are often the most electron-rich sites, making them susceptible to interactions with electrophiles and hydrogen bond donors. researchgate.net Conversely, the hydrogen atoms attached to the ring system often represent the most electron-poor regions. nih.gov This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. nih.govresearchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are sophisticated methods used to characterize non-covalent interactions (NCIs) within a molecule. nih.gov QTAIM analyzes the topology of the electron density to identify bond critical points (BCPs), which signify the presence of an interaction between atoms. The properties at these BCPs can define the nature and strength of the interaction. nih.gov
RDG analysis complements QTAIM by providing a visual representation of NCIs. It involves plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)). This generates 3D isosurfaces and 2D scatter plots where different types of interactions can be distinguished by color:
Blue: Strong attractive interactions (e.g., hydrogen bonds).
Green: Weak van der Waals interactions.
Red: Strong repulsive interactions (e.g., steric clashes). nih.gov
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. nih.gov This method is central to structure-based drug design, helping to rationalize the biological activity of compounds and guide the development of more potent and selective inhibitors. For the Imidazo[1,2-a]pyrimidine scaffold, docking studies have been extensively used to explore its potential against a wide array of biological targets. nih.govnih.govsemanticscholar.org
Molecular docking simulations calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between a ligand and its target protein. A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and potentially higher biological activity. chemmethod.com
Derivatives of Imidazo[1,2-a]pyrimidine have been docked into the active sites of various enzymes and receptors to predict their inhibitory potential. For example, studies have investigated their interactions with microbial enzymes, viral proteins like those from SARS-CoV-2, and cancer-related kinases such as PI3Kα. nih.govnih.govnih.gov These simulations predict not only the binding affinity but also the specific conformation (pose) of the ligand within the binding pocket, providing a detailed picture of the intermolecular interactions.
Table 2: Predicted Binding Affinities of Imidazo[1,2-a]pyrimidine Derivatives with Various Biological Targets Data is illustrative for derivatives of the core scaffold.
| Compound Derivative | Biological Target | PDB Code | Binding Affinity (kcal/mol) |
| Imidazo[1,2-a]pyridine (B132010) Hybrid | Human LTA4H | 3U9W | -11.24 |
| Schiff Base Derivative | SARS-CoV-2 Spike Protein | 6M0J | -7.3 |
| Schiff Base Derivative | Human ACE2 | 1R42 | -9.1 |
| Quinazoline Derivative | PI3Kα | 4ZOP | -8.5 to -9.5 |
| Imidazo[1,2-a]pyridine Derivative | Oxidoreductase | - | -9.21 |
Source: Adapted from molecular docking studies. nih.govchemmethod.comnih.govresearchgate.net
Beyond predicting binding affinity, docking studies are crucial for identifying the specific amino acid residues in the target's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. nih.gov Identifying these "hotspots" is essential for understanding the molecular basis of a compound's activity and for designing new derivatives with improved binding characteristics.
For instance, in the context of PI3Kα inhibition, docking studies of Imidazo[1,2-a]pyridine-based compounds have shown the formation of critical hydrogen bonds with key residues like Lys802 and Gln859 in the ATP-binding pocket. nih.gov Similarly, hydrophobic interactions with residues such as Leu807 are also important for stabilizing the complex. nih.gov This detailed interaction mapping allows medicinal chemists to rationally modify the ligand structure to enhance these key interactions and, consequently, improve inhibitory potency.
Table 3: Key Amino Acid Residues Involved in the Interaction with Imidazo[1,2-a]pyrimidine Derivatives This table summarizes typical interactions found in docking studies of the scaffold.
| Target Protein | Key Interacting Residues | Type of Interaction |
| PI3Kα | Lys802, Gln859, Leu807 | Hydrogen bonds, Pi-Alkyl |
| Oxidoreductase | His222, Tyr216, Lys270 | Hydrogen bonds, Pi-Pi |
| Human LTA4H | Arg563, Tyr378, Glu271 | Hydrogen bonds, Pi-Pi |
Source: Adapted from various in silico docking analyses. chemmethod.comnih.govresearchgate.net
Elucidation of Inhibitory Mechanisms at the Molecular Level
Computational studies, particularly molecular docking, are instrumental in elucidating the inhibitory mechanisms of compounds based on the imidazo[1,2-a]pyrimidine scaffold. By simulating the binding of these molecules to the active sites of biological targets, researchers can identify key interactions that are crucial for their inhibitory activity.
For instance, studies on related imidazo[1,2-c]pyrimidine-5(6H)-ones have identified these compounds as inhibitors of cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation. nih.gov A co-crystal structure of a potent derivative in complex with CDK2 revealed its binding mode within the ATP pocket. This binding is stabilized by a critical hydrogen bonding interaction with the hinge region residue Leu83. nih.gov Similarly, other imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cells. Computational models suggest these compounds bind to the ATP-binding site of PI3K with high affinity. nih.gov
Molecular docking simulations of various imidazo[1,2-a]pyrimidine derivatives against microbial targets have also been performed to understand their antimicrobial mechanisms. mdpi.com These in silico studies help to visualize the binding orientation and interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the target protein, providing a molecular basis for the observed biological activity.
In Silico ADMET Prediction and Drug-Likeness Assessment
A crucial step in early-stage drug discovery is the evaluation of a compound's pharmacokinetic profile, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are widely used to predict these properties, helping to identify candidates with favorable drug-like characteristics and filter out those likely to fail in later stages. nih.govresearchgate.net
Various computational platforms, such as SwissADME and pkCSM, are employed to predict the ADMET properties of novel compounds from their molecular structure. nih.govidaampublications.in For the imidazo[1,2-a]pyrimidine scaffold, these predictions are vital for optimizing lead compounds. Key parameters evaluated include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, solubility, and potential for metabolism by cytochrome P450 (CYP) enzymes. Studies on imidazo[1,2-a]pyrimidine derivatives have shown promising ADMET profiles, suggesting good potential for oral bioavailability and appropriate distribution. nih.govnih.gov
Table 1: Predicted In Silico ADMET Properties for Representative Imidazo[1,2-a]pyrimidine Derivatives
| Compound Type | Predicted GI Absorption | Predicted BBB Permeability | CYP Inhibitor (Predicted) | Aqueous Solubility (Predicted) | Reference |
|---|---|---|---|---|---|
| Schiff Base Derivatives | High | Yes | CYP2C19, CYP2C9 inhibitor | Moderately Soluble | nih.gov |
| Antimicrobial Derivatives | High | Yes | No | Soluble | mdpi.com |
| Antiepileptic Agents | High | Yes | Not specified | Good | idaampublications.in |
| Cytotoxic Imine Derivatives | High | Yes | No | Moderately Soluble | nih.gov |
This table presents generalized findings for classes of derivatives as specific data for this compound is not available. The predictions are based on various in silico models.
Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. units.it One of the most widely used guidelines is Lipinski's Rule of Five, which establishes criteria for molecular properties that influence a drug's pharmacokinetics, including absorption and distribution. wikipedia.orgdrugbank.com
Lipinski's Rule of Five states that an orally active drug generally has:
No more than 5 hydrogen bond donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds). wikipedia.org
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.org
A molecular mass under 500 daltons. wikipedia.org
A calculated octanol-water partition coefficient (log P) that does not exceed 5. wikipedia.org
Compounds that conform to these rules tend to have lower attrition rates during clinical trials. wikipedia.org In silico analyses of various imidazo[1,2-a]pyrimidine derivatives have demonstrated that many compounds within this class adhere to Lipinski's Rule of Five, indicating favorable physicochemical properties for oral bioavailability. mdpi.comnih.gov
Table 2: Drug-Likeness Parameter Evaluation for Imidazo[1,2-a]pyrimidine Analogs
| Parameter | Lipinski's Guideline | Typical Finding for Scaffold Derivatives | Reference |
|---|---|---|---|
| Molecular Weight (MW) | < 500 Da | Generally Compliant | mdpi.comnih.gov |
| log P (Lipophilicity) | ≤ 5 | Generally Compliant | mdpi.comnih.gov |
| Hydrogen Bond Donors | ≤ 5 | Generally Compliant | mdpi.comnih.gov |
| Hydrogen Bond Acceptors | ≤ 10 | Generally Compliant | mdpi.comnih.gov |
| Lipinski Violations | ≤ 1 | Typically 0 or 1 | mdpi.comnih.gov |
Molecular Dynamics Simulations and Conformational Analysis
While molecular docking provides a static picture of a compound's binding mode, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and its protein target. openpharmaceuticalsciencesjournal.com MD simulations are used to assess the stability of the ligand-protein complex over time and to analyze the conformational changes that may occur upon binding. rsc.orgresearchgate.net
For imidazo[1,2-a]pyrimidine and related scaffolds, MD simulations have been used to confirm the stability of docking poses. openpharmaceuticalsciencesjournal.com By simulating the complex in a system that mimics physiological conditions (including water molecules, temperature, and pressure), researchers can evaluate parameters like the root-mean-square deviation (RMSD). A stable RMSD value (typically < 3 Å) over the simulation period suggests that the compound remains securely bound in the active site, reinforcing the predictions from docking studies. openpharmaceuticalsciencesjournal.com These simulations provide deeper insights into the binding interactions and the conformational adaptability of the ligand within the target's binding pocket. rsc.org
Virtual Screening Approaches for Lead Compound Identification
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net The imidazo[1,2-a]pyrimidine scaffold and its close analog, imidazo[1,2-a]pyridine, have been successfully used as starting points in such campaigns.
In one innovative approach, an imidazo[1,2-a]pyridine "hit" compound was used as a seed for a collaborative virtual screening effort across multiple proprietary pharmaceutical company databases. nih.govresearchgate.netrsc.org This in silico screening enabled the rapid identification of analogs with improved activity and selectivity against the parasite responsible for visceral leishmaniasis. nih.govresearchgate.net The process involves using the initial hit's structure to find "similar" molecules based on pharmacophoric features or structural analogy. scispace.com This strategy not only expands the structure-activity relationship (SAR) knowledge around the core scaffold but also helps in identifying novel chemotypes with the desired biological activity, paving the way for further lead optimization. nih.govrsc.org
Antiviral Potency and Mechanisms of Action
Imidazo[1,2-a]pyrimidine derivatives have emerged as a promising class of antiviral agents, with demonstrated activity against a range of viruses. researchgate.net Their mechanisms of action are varied, targeting different stages of the viral life cycle.
A critical step in the life cycle of many viruses is their entry into host cells, often mediated by the interaction of viral surface proteins with host cell receptors. researchgate.net In the case of SARS-CoV-2, the viral spike protein binds to the human angiotensin-converting enzyme 2 (hACE2) receptor, facilitating viral entry. nih.govmdpi.com
Recent research has focused on developing inhibitors of this interaction as a therapeutic strategy against COVID-19. nih.gov A series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives have been designed and studied for their potential to block SARS-CoV-2 cell entry by dually inhibiting both hACE2 and the spike protein. nih.govresearchgate.net Molecular docking studies have shown that these compounds can exhibit strong binding affinities to both the ACE2 receptor and the spike protein. nih.govnih.gov For instance, one of the top-scoring compounds demonstrated a remarkable binding affinity of -9.1 kcal/mol to ACE2 and -7.3 kcal/mol to the spike protein. nih.govresearchgate.net These findings suggest that imidazo[1,2-a]pyrimidine derivatives may act as effective viral entry inhibitors, preventing the virus from infecting human cells. nih.govresearchgate.net
Table 1: Binding Affinities of an Imidazo[1,2-a]pyrimidine Derivative to SARS-CoV-2 Entry Proteins
| Target Protein | Binding Affinity (kcal/mol) |
| hACE2 | -9.1 |
| Spike Protein | -7.3 |
The antiviral spectrum of imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives extends beyond SARS-CoV-2 to other significant human pathogens.
Hepatitis C Virus (HCV): A series of imidazo[1,2-a]pyridines have been identified as potent inhibitors of HCV replication, with some compounds showing an EC50 of less than 10 nM. nih.gov These compounds are believed to exert their effect by directly binding to the HCV non-structural protein 4B (NS4B). nih.gov
Human Immunodeficiency Virus (HIV): The imidazo[1,2-a]pyrimidine scaffold has been investigated for its potential against HIV. nih.gov Some fused pyrimidine derivatives have been reported to have the potential to treat HIV-1 infection by targeting the HIV-1 integrase enzyme. researchgate.net The development of novel anti-HIV agents is a continuous area of research, and imidazo[1,2-a]pyridine-Schiff base derivatives have been synthesized and evaluated for their anti-HIV potential. nih.gov
Herpesviruses: Imidazo[1,2-a]pyridine derivatives have shown significant activity against various herpesviruses. nih.gov For example, certain synthesized compounds were found to be highly active against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov
Anti-inflammatory and Analgesic Properties
Cyclooxygenase (COX-1 and COX-2) Inhibition Profile
While the broader class of imidazo[1,2-a]pyrimidine derivatives has been the subject of numerous studies, demonstrating a wide range of biological activities, research on this compound specifically is not available in the public record. For instance, various studies have highlighted that certain imidazo[1,2-a]pyrimidine derivatives can inhibit the Wnt/β-catenin signaling pathway, which is crucial in cellular development and disease. nih.gov Similarly, compounds within this chemical family have shown promise as antimicrobial and antifungal agents. mdpi.comnih.govbeilstein-journals.org Furthermore, the anti-inflammatory potential of imidazo[1,2-a]pyridine and pyrimidine derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov
However, it is crucial to note that these findings are not specific to this compound. The pharmacological and biological profile of a specific chemical compound is highly dependent on its unique structure, and extrapolating data from related but distinct molecules would be scientifically inaccurate.
The absence of specific data for this compound means that no detailed research findings or data tables, as requested, can be generated. This indicates a significant gap in the current scientific literature regarding the specific biological and pharmacological properties of this compound. Future research may yet elucidate the activities of this compound, but at present, no information is available to fulfill the requested article outline.
Modulation of Inflammatory Responses in in vitro and in vivo Models
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated significant potential in the modulation of inflammatory responses, primarily through the inhibition of key enzymes involved in the inflammatory cascade. A notable mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins which are key mediators of inflammation and pain.
In vitro studies have identified several benzo semanticscholar.orgresearchgate.netimidazo[1,2-a]pyrimidine derivatives as potent and selective inhibitors of the COX-2 enzyme. For instance, compound 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo semanticscholar.orgresearchgate.netimidazo[1,2-a]pyrimidine (5a) exhibited a high COX-2 inhibitory effect with an IC50 value of 0.05 µM, which was found to be more potent than the reference drug celecoxib (IC50: 0.06 µM) nih.gov. The selectivity of these compounds for COX-2 over the constitutively expressed COX-1 isoform is a critical attribute, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) nih.gov.
The anti-inflammatory activity of these compounds has also been confirmed in vivo. The writing reflex test, a model for assessing analgesic activity, demonstrated that synthesized benzo semanticscholar.orgresearchgate.netimidazo[1,2-a]pyrimidine derivatives produced a dose-dependent anti-nociceptive effect nih.gov. Specifically, compound 2-(4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo semanticscholar.orgresearchgate.netimidazo[1,2-a]pyrimidine (5d) showed the highest activity in this model, with an ED50 of 5.75 mg/kg nih.gov. Molecular docking studies have provided insights into the mechanism of action, suggesting that the sulfonyl group (SO2Me) of these derivatives inserts into a secondary pocket of the COX-2 active site, which is responsible for their selectivity nih.gov.
Table 1: In Vitro COX-2 Inhibitory Activity of Benzo semanticscholar.orgresearchgate.netimidazo[1,2-a]pyrimidine Derivatives
| Compound | Structure | IC50 (µM) for COX-2 |
| 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo semanticscholar.orgresearchgate.netimidazo[1,2-a]pyrimidine (5a) | 0.05 | |
| Celecoxib (Reference) | 0.06 |
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyrimidine scaffold is a key structural feature in a number of compounds exhibiting activity within the central nervous system. This includes well-known anxiolytic and hypnotic agents, highlighting the therapeutic potential of this chemical class in treating CNS disorders.
GABAA Receptor Ligand Interactions
A primary mechanism for the CNS activity of imidazo[1,2-a]pyrimidine derivatives is their interaction with the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the brain. These compounds act as ligands at the benzodiazepine (B76468) binding site of the GABAA receptor, modulating the receptor's function and enhancing the inhibitory effects of GABA. This interaction can lead to a range of pharmacological effects, including sedation, anxiolysis, and anticonvulsant activity. Notably, some imidazo[1,2-a]pyrimidine derivatives have shown functional selectivity for different GABAA receptor subtypes, which could lead to more targeted therapeutic effects with fewer side effects.
Anxiolytic and Anticonvulsant Effects
The interaction of imidazo[1,2-a]pyrimidine derivatives with GABAA receptors underpins their anxiolytic and anticonvulsant properties. Compounds such as divaplon, fasiplon, and taniplon are examples of imidazo[1,2-a]pyrimidine-based drugs that have been investigated for their anxiolytic effects. Furthermore, research has focused on developing derivatives with improved selectivity for GABAA receptor subtypes associated with anxiolysis (e.g., α2 and α3 subunits) over those associated with sedation (α1 subunit).
In the realm of anticonvulsant activity, the imidazo[1,2-a]pyrimidine scaffold has also been explored. The enhancement of GABAergic inhibition can help to suppress the excessive neuronal firing that characterizes seizures. Studies have shown that certain imidazo[1,2-a]pyrimidine derivatives possess anticonvulsant properties in preclinical models.
Antiparasitic and Antimalarial Applications
Imidazo[1,2-a]pyrimidine derivatives have emerged as a promising class of compounds in the search for new antiparasitic and antimalarial agents. Their activity against a range of protozoan parasites highlights their potential to address significant global health challenges.
Activity against Kinetoplastids (e.g., Trypanosoma spp., Leishmania spp.)
Research has demonstrated the potential of the imidazo[1,2-a]pyrimidine scaffold as a novel pharmacophore for the treatment of leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. In one study, a library of imidazo-fused heterocycles was screened against Leishmania amazonensis, revealing a particular imidazo-pyrimidine compound to be highly effective. This compound exhibited selective antileishmanial activity against the amastigote form of the parasite, which is the stage responsible for human disease.
Table 2: Antileishmanial Activity of an Imidazo-pyrimidine Derivative
| Parasite Stage | IC50 (µM) |
| Leishmania amazonensis amastigotes | <10 |
This derivative was found to be more than ten times more destructive to the intracellular parasites than to the host cells, indicating a favorable selectivity index.
Beyond leishmaniasis, the broader class of imidazo-fused heterocycles has shown activity against other kinetoplastids, including Trypanosoma cruzi, the causative agent of Chagas disease.
With regard to malaria, novel series of imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While some derivatives showed moderate activity, others displayed potent antiplasmodium effects, suggesting that this chemical scaffold is a viable starting point for the development of new antimalarial drugs.
Enzyme Inhibition Beyond Kinases and COX
While the inhibition of kinases and cyclooxygenases by imidazo[1,2-a]pyrimidine derivatives is well-documented, this versatile scaffold has also been shown to inhibit other classes of enzymes, indicating a broader range of potential therapeutic applications.
One significant area of investigation is the inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. A study identified a series of imidazo[1,2-a]pyrimidines that were capable of inhibiting the Wnt/β-catenin signaling pathway in a luciferase reporter assay. The most active compounds were found to downregulate the expression of Wnt target genes such as c-myc and cyclin D1, and these effects were independent of GSK-3β activity nih.gov. In vivo experiments using a Wnt-reporter zebrafish model confirmed the activity of these compounds, suggesting their potential as therapeutic agents in Wnt-driven diseases nih.gov.
Furthermore, imidazo[1,2-a]pyrimidine derivatives have been explored for their antifungal properties, which are linked to the inhibition of 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Imidazole-based compounds are known to target and inhibit the 14α-demethylation of lanosterol, a critical step in ergosterol synthesis.
Future Directions and Emerging Research Perspectives
Development of Novel and Efficient Synthetic Routes for Enhanced Structural Diversity
The future of drug discovery and materials science relies heavily on the ability to generate vast libraries of structurally diverse molecules. For the imidazo[1,2-a]pyrimidine (B1208166) scaffold, the development of novel and efficient synthetic methodologies is paramount. Traditional methods, such as the Chichibabin reaction involving the condensation of 2-aminopyrimidine (B69317) with α-haloketones, have been foundational. researchgate.netnih.gov However, modern synthetic chemistry is pushing towards more sophisticated and sustainable approaches.
Future efforts will likely concentrate on:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. rsc.orgnih.gov The Groebke–Blackburn–Bienaymé reaction (GBBR) is a notable example that has been used to synthesize related imidazo[1,2-a]pyridine (B132010) scaffolds and could be adapted for imidazo[1,2-a]pyrimidines. rsc.orgmdpi.com
Green Chemistry Approaches: The use of environmentally benign solvents like water, catalyst-free conditions, and energy-efficient techniques such as microwave irradiation is becoming increasingly important. mdpi.comorganic-chemistry.orgacs.org Recent studies have demonstrated the successful synthesis of imidazo[1,2-a]pyrimidines using gold nanoparticles as catalysts in green solvents or via microwave-assisted protocols, which reduce reaction times and improve yields. mdpi.comnih.gov
Catalyst Innovation: The exploration of novel catalysts, including metal-free options and nanocatalysts, can lead to milder reaction conditions and improved regioselectivity. organic-chemistry.orgresearchgate.net Copper-catalyzed domino reactions in aqueous micellar media have proven effective for the synthesis of related imidazo[1,2-a]pyridines and represent a promising avenue for pyrimidine (B1678525) analogues. acs.org
These advanced synthetic strategies will enable chemists to systematically modify the imidazo[1,2-a]pyrimidine core, including the 6-position relevant to Imidazo[1,2-A]pyrimidin-6-ylmethanamine, thereby creating a wide spectrum of derivatives for biological screening and materials science applications.
| Synthetic Strategy | Key Advantages | Potential for Structural Diversity | References |
| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, rapid library generation. | Allows for variation of multiple substituents in a single reaction. | rsc.orgnih.govmdpi.com |
| Green Chemistry Methods | Environmentally friendly, reduced waste, often milder conditions. | Facilitates large-scale synthesis and exploration of new reaction media. | mdpi.comacs.orgnih.gov |
| Novel Catalysis | Higher efficiency, improved selectivity, milder reaction conditions. | Enables previously difficult transformations and functionalizations. | organic-chemistry.orgresearchgate.net |
Application of Advanced Characterization Techniques for Deeper Structural Insights
A precise understanding of a molecule's three-dimensional structure is fundamental to elucidating its function and mechanism of action. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm the structures of newly synthesized imidazo[1,2-a]pyrimidine derivatives, future research will benefit from the application of more advanced methods. nih.govnih.govnih.gov
Emerging perspectives in characterization include:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning complex proton and carbon signals, especially in densely functionalized derivatives.
X-ray Crystallography: This technique provides definitive proof of a molecule's solid-state structure and stereochemistry. researchgate.net Obtaining crystal structures of imidazo[1,2-a]pyrimidine derivatives complexed with their biological targets can offer unparalleled insights into binding modes, guiding further drug design.
Computational Spectroscopy: The integration of experimental data with theoretical calculations, particularly using Density Functional Theory (DFT), has become a powerful tool. nih.goviau.ir DFT can be used to predict NMR chemical shifts, vibrational frequencies (FT-IR), and other spectroscopic properties. A strong correlation between theoretical and experimental data provides a higher level of confidence in the assigned structure. nih.goviau.ir
These advanced techniques, when used in combination, will provide a comprehensive structural and electronic picture of this compound derivatives, which is essential for understanding their chemical reactivity and biological interactions.
| Technique | Information Provided | Significance for Imidazo[1,2-a]pyrimidines | References |
| 2D NMR Spectroscopy | Detailed connectivity between atoms (¹H-¹H, ¹H-¹³C). | Unambiguous structural assignment of complex derivatives. | nih.gov |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and angles. | Definitive structural proof; reveals intermolecular interactions. | researchgate.net |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, predicted spectra. | Validates experimental data and provides insights into reactivity. | nih.govnih.goviau.ir |
Integrated Computational and Experimental Approaches for Rational Drug Design
The synergy between computational modeling and experimental validation is revolutionizing drug discovery. sysrevpharm.org For the imidazo[1,2-a]pyrimidine scaffold, this integrated approach allows for a more rational and efficient design of potent and selective therapeutic agents.
Future research will increasingly leverage this synergy through:
Structure-Based Drug Design (SBDD): Using the 3D structures of target proteins, molecular docking simulations can predict the binding modes and affinities of potential imidazo[1,2-a]pyrimidine inhibitors. nih.govmdpi.com This in silico screening helps prioritize compounds for synthesis and biological testing, saving time and resources. nih.gov
Pharmacophore Modeling: By identifying the key structural features required for biological activity from a set of known active molecules, a pharmacophore model can be generated to guide the design of new, more potent derivatives.
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.govnih.gov This early assessment of "drug-likeness" helps to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. nih.govmdpi.com
Recent studies have successfully used molecular docking to investigate imidazo[1,2-a]pyrimidine derivatives as potential inhibitors for targets in SARS-CoV-2 and as antimicrobial agents. nih.govmdpi.com The computational predictions of high binding affinity were subsequently supported by in vitro biological assays, validating the power of this integrated approach. nih.govfrontiersin.org
Exploration of New Biological Targets and Uncharted Therapeutic Areas
The imidazo[1,2-a]pyrimidine core is a versatile scaffold with a broad spectrum of documented biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net While much research has focused on established targets like protein kinases and GABAA receptors, significant opportunities exist to explore novel therapeutic applications. researchgate.netdergipark.org.tr
Future research should be directed towards:
Novel Anticancer Mechanisms: Beyond general cytotoxicity, studies could focus on specific cancer-related pathways. For instance, derivatives have been investigated as inhibitors of the Wnt/β-catenin signaling pathway, which is implicated in many cancers. unina.it
Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. mdpi.com The imidazo[1,2-a]pyrimidine scaffold has shown promise against Mycobacterium tuberculosis and various bacteria and fungi, warranting further investigation against a wider range of pathogens, including those responsible for neglected tropical diseases. mdpi.comnih.gov
Antiviral Applications: Given the structural similarity to purines, these compounds are natural candidates for antiviral drug development. researchgate.net Recent computational and experimental work has highlighted their potential as inhibitors of SARS-CoV-2 cell entry proteins, and other studies have pointed to activity against HIV and hepatitis C. nih.gov
Metabolic and Inflammatory Disorders: The scaffold's potential to modulate enzymes and receptors involved in metabolic and inflammatory diseases remains largely untapped. Rational design campaigns targeting proteins like farnesoid X receptor (FXR) or peroxisome proliferator-activated receptors (PPARs) could yield novel treatments for conditions such as pulmonary fibrosis. nih.gov
| Therapeutic Area | Potential Biological Target(s) | Rationale / Supporting Evidence | References |
| Oncology | Wnt/β-catenin pathway, c-Met, Tubulin | Derivatives show inhibition of cancer cell growth and specific pathways. | unina.itnih.govresearchgate.net |
| Infectious Diseases | Mtb glutamine synthetase, Bacterial/Fungal enzymes | Activity demonstrated against Mtb, Gram-positive/negative bacteria. | mdpi.comnih.gov |
| Virology | SARS-CoV-2 Spike Protein & hACE2, HIV Integrase | In silico and in vitro studies suggest potential inhibition. | nih.govresearchgate.net |
| Inflammatory Diseases | COX-2, FXR/PPARδ | Some derivatives show anti-inflammatory activity and potential for fibrosis treatment. | dergipark.org.trnih.gov |
Potential Applications of Imidazo[1,2-A]pyrimidine Derivatives in Non-Medicinal Fields
While the primary focus has been on medicinal chemistry, the unique physicochemical properties of the imidazo[1,2-a]pyrimidine nucleus suggest potential applications in other fields. The fused aromatic system imparts specific electronic and photophysical characteristics that can be exploited in materials science.
Emerging non-medicinal applications include:
Organic Fluorophores: Certain N-alkylated imidazo[1,2-a]pyrimidin-5(8H)-ones have been shown to possess interesting photophysical properties, highlighting their potential as modular fluorophores for use in imaging, sensing, or organic light-emitting diodes (OLEDs). researchgate.net
Dyes and Pigments: The extended π-conjugated system of the scaffold makes it a suitable chromophore. Functionalized derivatives could be developed as dispersed dyes for industrial applications. bio-conferences.org
Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors for metals. The imidazo[1,2-a]pyrimidine structure, with its multiple nitrogen atoms, could be investigated for its ability to adsorb onto metal surfaces and protect them from corrosion. researchgate.netresearchgate.net
Further exploration of these properties could lead to the development of novel functional materials, expanding the utility of this versatile heterocyclic scaffold beyond the realm of pharmacology.
Q & A
Q. What are the established synthetic routes for Imidazo[1,2-a]pyrimidin-6-ylmethanamine, and what characterization techniques validate its structural integrity?
The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) . Key steps include cyclization under reflux conditions with catalysts like acetic acid or p-toluenesulfonic acid. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) are critical for confirming molecular structure. For instance, NMR can distinguish between regioisomers by analyzing proton shifts in the imidazo-pyrimidine core .
Q. How can researchers optimize reaction yields during the synthesis of imidazo[1,2-a]pyrimidine derivatives?
Yield optimization requires systematic screening of reaction parameters. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) often enhance cyclization efficiency.
- Catalyst loading : Acidic catalysts (e.g., p-TsOH) at 10-15 mol% improve reaction kinetics.
- Temperature control : Reflux conditions (80–120°C) balance reaction speed and byproduct formation.
Statistical tools like factorial design (e.g., 2³ factorial experiments) help identify dominant variables (e.g., solvent, temperature, catalyst) and interactions affecting yield .
Q. What biological screening assays are recommended for preliminary evaluation of imidazo[1,2-a]pyrimidine derivatives?
Initial pharmacological profiling should include:
- In vitro cytotoxicity assays (e.g., MTT/PrestoBlue against cancer cell lines like MCF-7 or HepG2) .
- Enzyme inhibition studies (e.g., kinase or protease targets via fluorometric/colorimetric readouts).
- Antimicrobial testing (e.g., MIC determination against Gram-positive/negative bacteria) .
Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (e.g., comparing cancerous vs. normal cells) are essential for prioritizing lead compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyrimidine analogs?
SAR analysis requires systematic substitution at key positions (e.g., C-6 methanamine group, pyrimidine ring substituents). For example:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrimidine ring may enhance kinase inhibition but reduce solubility .
- Steric effects : Bulky substituents at the imidazo nitrogen can alter binding pocket interactions .
Comparative molecular field analysis (CoMFA) and docking simulations (e.g., AutoDock Vina) help rationalize conflicting bioactivity by modeling ligand-target interactions .
Q. What methodological strategies address poor pharmacokinetic properties (e.g., low oral bioavailability) in imidazo[1,2-a]pyrimidine-based candidates?
ADMET optimization involves:
- Lipophilicity adjustment : Introducing polar groups (e.g., -OH, -NH₂) to reduce logP values, improving aqueous solubility .
- Metabolic stability : Cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) guide structural modifications to mitigate rapid hepatic clearance .
- Prodrug design : Masking amine groups with acetyl or carbamate moieties enhances membrane permeability .
Q. How can process control and simulation tools improve scalability of imidazo[1,2-a]pyrimidine synthesis?
Scale-up challenges (e.g., exothermic reactions, impurity control) are addressed via:
- Continuous flow chemistry : Enhances heat/mass transfer and reduces batch variability .
- Process analytical technology (PAT) : Real-time monitoring (e.g., FTIR, Raman spectroscopy) ensures consistent intermediate quality .
- Computational fluid dynamics (CFD) : Models reactor conditions to optimize mixing and residence time .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate synergistic effects in multi-target imidazo[1,2-a]pyrimidine derivatives?
A hybrid factorial design (e.g., 2⁴–1 fractional factorial) can efficiently screen combinations of substituents, doses, and biological targets. For example:
Q. What statistical approaches validate reproducibility in imidazo[1,2-a]pyrimidine bioactivity studies?
- Intra- and inter-laboratory validation : Bland-Altman plots and Cohen’s kappa coefficient assess measurement agreement .
- Robustness testing : Introduce deliberate perturbations (e.g., ±5% catalyst loading) to evaluate method resilience .
Conflict Resolution in Literature Findings
Q. How can researchers reconcile discrepancies in reported mechanisms of action for imidazo[1,2-a]pyrimidine derivatives?
- Target deconvolution : Use chemoproteomics (e.g., affinity-based protein profiling) to identify off-target interactions .
- Pathway analysis : RNA sequencing or phosphoproteomics maps downstream signaling effects, clarifying dominant mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
